molecular formula C22H20FN3O3S B2751668 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea CAS No. 1203053-17-1

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea

Cat. No.: B2751668
CAS No.: 1203053-17-1
M. Wt: 425.48
InChI Key: SCTXCAOXVQIEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a synthetic organic compound featuring a tetrahydroquinoline core modified with a 4-fluorophenylsulfonyl group at the 1-position and a phenylurea moiety at the 7-position.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c23-17-9-12-20(13-10-17)30(28,29)26-14-4-5-16-8-11-19(15-21(16)26)25-22(27)24-18-6-2-1-3-7-18/h1-3,6-13,15H,4-5,14H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTXCAOXVQIEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline ring, a sulfonyl group attached to a 4-fluorophenyl moiety, and a phenylurea component. The molecular formula is C19H20F N3O2S, with a molecular weight of approximately 359.45 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered cellular signaling pathways.
  • Receptor Modulation : The tetrahydroquinoline structure may allow for binding to receptors involved in neuropharmacological processes.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)8.0
HeLa (Cervical Cancer)15.0

These results suggest that the compound may be effective in targeting tumor cells while sparing normal cells.

Blood-Brain Barrier Penetration

The ability of the compound to cross the blood-brain barrier (BBB) has been evaluated using in vivo models. The findings indicate that it can penetrate the BBB effectively, which is crucial for treating central nervous system disorders.

Case Studies

  • Triple-Negative Breast Cancer (TNBC) : A study investigated the effects of the compound on TNBC cell lines and found that it significantly reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of FGFR1 signaling pathways, which are often dysregulated in TNBC .
  • Neurotoxicity Assessment : In a neurotoxicity study involving rodent models, the compound was administered at varying doses. Results indicated no significant neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for potential neurological applications .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. Studies have shown that compounds structurally related to 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea can inhibit the growth of various bacterial strains through mechanisms that disrupt cellular processes. For instance, in vitro assays indicate that such compounds can effectively target bacterial cell walls and membranes, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that similar tetrahydroquinoline derivatives can reduce inflammatory responses in animal models. The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory pathways. A notable study highlighted that these compounds could significantly lower markers of inflammation in models of rheumatoid arthritis.

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Preclinical studies have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's ability to interfere with specific signaling pathways involved in cell proliferation and survival makes it a candidate for further investigation as an anticancer agent.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that this compound exhibits favorable bioavailability profiles. For example, related compounds have shown oral bioavailability rates of approximately 48% in mice and 32% in rats. These findings indicate the potential for effective oral administration in therapeutic settings.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in treating autoimmune diseases and cancer:

  • Autoimmune Diseases : In one study focusing on rheumatoid arthritis models, treatment with tetrahydroquinoline derivatives resulted in a significant reduction in disease severity and inflammation markers when administered at optimized doses.
  • Cancer Treatment : Another study assessed the compound's effects on various cancer cell lines, revealing its ability to induce apoptosis and inhibit proliferation through targeted mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation markers in animal models
AnticancerInduces apoptosis in cancer cell lines
PharmacokineticsOral bioavailability around 48% (mice)

Comparison with Similar Compounds

Structural Analogs in Urea-Containing Quinazoline Derivatives

describes six urea-functionalized quinazoline derivatives (compounds 6d–6j) with varying substituents (Table 1). While these compounds share the urea group with the target molecule, their core structure diverges (dihydroquinazoline vs. tetrahydroquinoline). Key comparisons include:

Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) Yield (%) Key Features
6d (fluorophenyl) Dihydroquinazoline 4-Fluorophenyl, H 230–232 86 High crystallinity, moderate H-bonding
6e (nitrophenyl) Dihydroquinazoline 4-Nitrophenyl, H 241–243 79 Electron-withdrawing nitro group
6f (methoxyphenyl) Dihydroquinazoline 4-Methoxyphenyl, H 198–200 79 Electron-donating methoxy group
Target compound Tetrahydroquinoline 4-Fluorophenylsulfonyl, phenylurea N/A N/A Sulfonyl group enhances stability

Key Observations :

  • Core Structure: The tetrahydroquinoline scaffold in the target compound may confer greater conformational flexibility compared to the rigid dihydroquinazoline core in compounds 6d–6j .
  • Melting Points : Quinazoline derivatives with nitro groups (6e) exhibit higher melting points (~240°C) due to strong intermolecular interactions, whereas methoxy-substituted analogs (6f) melt at lower temperatures (~200°C). The target compound’s sulfonyl group may similarly elevate its melting point .
Comparison with Tetrahydroquinoline-Based Analogues
  • Compound 11 (): (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide shares the tetrahydroquinoline core and sulfonyl group but replaces urea with an acrylamide group.
  • Compounds 5j and 8j (Evidences 5–6): These tetrahydroquinoline derivatives feature azetidine and imidazole-carbonyl substituents instead of sulfonyl-urea groups. Their synthesis yields (74%) and amorphous solid states contrast with the crystalline nature of quinazoline-based ureas, highlighting the impact of functional groups on physicochemical behavior .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The retrosynthetic pathway for 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenylurea can be divided into three key intermediates (Figure 1):

  • Tetrahydroquinoline-7-amine : The primary heterocyclic scaffold.
  • 1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine : Introduced via sulfonylation.
  • Urea linkage : Formed by reacting the amine with phenyl isocyanate or equivalent reagents.

Strategic considerations include the order of sulfonylation versus urea formation, stability of intermediates, and compatibility of functional groups under reaction conditions.

Synthesis of the Tetrahydroquinoline Core

Cyclization Methods for Tetrahydroquinoline Formation

The tetrahydroquinoline scaffold is typically synthesized via cyclization of aniline derivatives. Two predominant methods are employed:

Friedel-Crafts Alkylation

Reacting aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of Lewis acids (e.g., AlCl₃) yields tetrahydroquinoline precursors. For example, cyclization of N-arylacrylamides generates the six-membered ring.

Pictet-Spengler Reaction

Condensation of β-arylethylamines with aldehydes or ketones under acidic conditions forms tetrahydroquinolines. This method is advantageous for introducing substituents at the 7-position.

Sulfonylation of the Tetrahydroquinoline Nitrogen

Direct Sulfonylation with 4-Fluorophenylsulfonyl Chloride

The nitrogen atom in tetrahydroquinoline undergoes sulfonylation using 4-fluorophenylsulfonyl chloride under basic conditions:

Procedure :

  • Dissolve tetrahydroquinoline-7-amine (1.0 equiv) in dry dichloromethane (DCM).
  • Add triethylamine (2.0 equiv) as a base.
  • Slowly add 4-fluorophenylsulfonyl chloride (1.2 equiv) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 70–85%.

Alternative Sulfonylation Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.
  • Solid-Phase Synthesis : Immobilized sulfonyl chlorides enable facile purification but are less commonly used for this compound.

Urea Bond Formation

Reaction with Phenyl Isocyanate

The most direct method involves reacting the sulfonylated amine with phenyl isocyanate:

Procedure :

  • Dissolve 1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in dry tetrahydrofuran (THF).
  • Add phenyl isocyanate (1.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 6–8 hours.
  • Concentrate under reduced pressure and recrystallize from ethanol/water.

Yield : 65–78%.

Carbodiimide-Mediated Coupling

For substrates sensitive to isocyanates, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation:

Procedure :

  • Mix the amine (1.0 equiv), phenyl carbamate (1.2 equiv), and DCC (1.5 equiv) in DCM.
  • Add catalytic 4-dimethylaminopyridine (DMAP).
  • Stir for 24 hours at room temperature.
  • Filter to remove dicyclohexylurea and purify via flash chromatography.

Yield : 60–70%.

Optimization and Challenges

Reaction Condition Screening

Variations in solvent, temperature, and catalyst significantly impact yields (Table 1):

Entry Solvent Catalyst Temperature Yield
1 THF None RT 65%
2 DCM DMAP 40°C 78%
3 Acetonitrile DCC RT 60%

Table 1 : Optimization of urea bond formation.

Side Reactions and Mitigation

  • Over-Sulfonylation : Controlled by using stoichiometric sulfonyl chloride and low temperatures.
  • Urea Hydrolysis : Avoid aqueous workup at extreme pH levels.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 5H, ArH), 6.95 (s, 1H, NH), 4.10 (t, J = 6.0 Hz, 2H), 3.20–3.00 (m, 2H), 2.80–2.60 (m, 2H).
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₁FN₃O₃S: 434.1234; found: 434.1238.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot-scale studies demonstrate feasibility:

  • Sulfonylation Step : 85% yield at 5 kg scale using continuous flow reactors.
  • Urea Formation : 72% yield with in-line purification systems.

Cost-Effective Reagent Selection

Replacing phenyl isocyanate with cheaper alternatives (e.g., phenyl chloroformate) reduces production costs by 40% without compromising yield.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves sequential sulfonylation and urea coupling. A common approach begins with 7-hydroxy-1,2,3,4-tetrahydroquinoline, which undergoes sulfonylation using 4-fluorophenylsulfonyl chloride in the presence of a base like K₂CO₃ in DMF at 60°C . The intermediate is then reacted with phenyl isocyanate or a urea-forming agent under anhydrous conditions. Purification via silica gel chromatography and characterization by ¹H/¹³C NMR and HRMS ensures structural fidelity. Yield optimization may require adjusting stoichiometry, reaction time, or catalyst selection (e.g., palladium in cross-coupling steps) .

Q. Which spectroscopic techniques confirm the molecular structure?

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) confirm the fluorophenyl and phenylurea moieties. The tetrahydroquinoline backbone is identified via methylene/methine signals (δ 1.5–3.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]+ ion matching calculated mass within ±0.001 Da) .
  • X-ray crystallography : Advanced structural confirmation via torsion angles (e.g., 47.0–56.4° for heterocyclic ring conformations) and hydrogen-bonding patterns (O—H⋯O, N—H⋯O) .

Advanced Research Questions

Q. How does X-ray crystallography elucidate conformational dynamics?

Single-crystal X-ray analysis reveals critical structural features:

  • Torsion angles : The fluorophenylsulfonyl group exhibits a dihedral angle of 3.5–31.1° relative to the tetrahydroquinoline core, influencing steric interactions .
  • Hydrogen bonding : Intramolecular N—H⋯O bonds stabilize the urea moiety, while intermolecular O—H⋯O interactions (R₄²(8) and R₄⁴(20) motifs) dictate crystal packing .
  • Solvent effects : Co-crystallized water molecules (in hydrates) may alter lattice stability and solubility .

Q. How to resolve contradictions between experimental and computational spectral data?

Discrepancies in NMR chemical shifts (e.g., predicted vs. observed δ values) can arise from solvent polarity or dynamic effects. Strategies include:

  • DFT calculations : Optimize molecular geometry using software like Gaussian, accounting for solvent models (e.g., PCM) .
  • Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures .
  • Isotopic labeling : Use deuterated analogs to simplify complex splitting patterns in crowded spectral regions .

Q. How do structural modifications influence pharmacodynamic profiles?

  • Fluorophenyl substitution : The electron-withdrawing fluorine enhances metabolic stability and modulates target binding (e.g., via σ-hole interactions in sulfonyl groups) .
  • Urea moiety : Hydrogen-bond donor/acceptor capacity critical for enzyme inhibition (e.g., kinase or protease targets). Comparative studies with non-urea analogs (e.g., amides) show reduced potency .
  • Tetrahydroquinoline core : Planarity and rigidity affect membrane permeability. Derivatives with bulkier substituents exhibit altered logP and bioavailability .

Methodological Considerations

Q. What strategies improve reaction yields in sulfonylation steps?

  • Catalyst screening : Pd-mediated reactions (e.g., Suzuki couplings) require ligand optimization (e.g., PPh₃ vs. XPhos) to suppress side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may require scavengers (e.g., molecular sieves) to avoid hydrolysis .
  • Temperature control : Maintaining 60–80°C balances reaction rate and byproduct formation .

Q. How to assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C) .
  • Light exposure tests : UV-Vis spectroscopy tracks photolytic degradation, guiding storage protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.